molecular formula C20H16N2O B2738707 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole CAS No. 168209-86-7

1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole

Cat. No.: B2738707
CAS No.: 168209-86-7
M. Wt: 300.361
InChI Key: PUUWICDPKVXZAQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole is a heterocyclic organic compound that features a benzodiazole core substituted with a benzyloxy group and a phenyl group

Scientific Research Applications

1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amine derivatives .

Mechanism of Action

The mechanism by which 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1-phenylmethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-3-9-16(10-4-1)15-23-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUWICDPKVXZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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